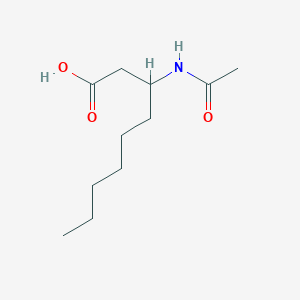
2-(2-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various biomedical studies. This compound is known for its ability to interact with various biological pathways, making it a valuable tool for investigating the underlying mechanisms of several diseases.
Mecanismo De Acción
The mechanism of action of 2-(2-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide involves its ability to interact with various biological pathways, including the inhibition of several enzymes and receptors. This compound has been shown to possess potent activity against several targets, including the histone deacetylase enzyme, which is known to play a critical role in several diseases, including cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide have been extensively studied in various in vitro and in vivo models. This compound has been shown to possess potent anti-inflammatory and anti-cancer activity, making it a valuable tool for investigating the underlying mechanisms of several diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide in lab experiments include its potent activity against several biological targets, making it a valuable tool for investigating the underlying mechanisms of several diseases. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for the study of 2-(2-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide. These include investigating its potential application in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Further studies are also needed to determine its optimal dosage and administration, as well as its potential toxicity in humans. Additionally, the development of novel analogs of this compound may lead to the discovery of more potent and selective inhibitors of various enzymes and receptors.
Métodos De Síntesis
The synthesis of 2-(2-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide can be achieved through a multistep process involving the use of various reagents and solvents. The first step involves the reaction of 2-fluorophenol with 1-methyl-4-piperidone in the presence of a base catalyst to produce the intermediate product. The intermediate product is then reacted with acetic anhydride to form the final product.
Aplicaciones Científicas De Investigación
The compound 2-(2-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been extensively studied for its potential application in various scientific research studies. It has been shown to possess potent activity against several biological targets, including various enzymes and receptors. This makes it a valuable tool for investigating the underlying mechanisms of several diseases, including cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-17-8-6-11(7-9-17)16-14(18)10-19-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOQKOBELVGQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5231739.png)
![3-(4-fluorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5231747.png)
![(1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B5231751.png)

![ethyl 4-[4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5231756.png)

![ethyl 7-cyclopropyl-1-methyl-3-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231763.png)
![3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5231767.png)
![N-allyl-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5231773.png)
![N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5231783.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5231801.png)


